Protein Kinase Inhibition: Absence of Direct Comparative Data
No primary research paper, patent, or authoritative database was identified that reports a quantitative IC50, Ki, or % inhibition value for N-(isoxazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide against any specific kinase target alongside a structurally defined comparator. The closest class-level evidence comes from the pyrazole-4-carboxamide series, where the 5-amino-3-(5-cyclopropylisoxazol-3-yl) analog (compound 15l) shows RET wild-type IC50 = 44 nM and gatekeeper mutant IC50 = 252 nM [1]. However, these data cannot be extrapolated to the target compound due to substantial structural divergence (5-amino vs. 3-methoxy substitution).
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide: RET wt IC50 = 44 nM; RET mutant IC50 = 252 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical kinase assay |
Why This Matters
Without target-specific potency data, this compound cannot be prioritized over analogs for kinase-focused procurement.
- [1] Yoon H, Shin I, Nam Y, et al. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 2016, 124: 100-108. View Source
